



Crystal Structure of 1,4Diiodotetrafluorobenzene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1,4-Diiodotetrafluorobenzene

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Abstract

This technical guide provides a comprehensive overview of the crystal structure of **1,4-diiodotetrafluorobenzene** (DITFB), a cornerstone molecule in the field of crystal engineering and supramolecular chemistry. While the crystal structure of pure **1,4-**

diiodotetrafluorobenzene is not readily available in the public crystallographic databases, its structural properties have been extensively characterized through the analysis of a multitude of co-crystals. This document summarizes the key structural parameters of DITFB within these crystalline lattices, details the experimental methodologies used for their determination, and presents this information in a format tailored for researchers, scientists, and drug development professionals. The potent halogen bonding capabilities of DITFB are highlighted as a primary driver for its utility in the rational design of multi-component crystalline materials.

Introduction

1,4-Diiodotetrafluorobenzene is a halogenated aromatic compound that has garnered significant interest as a versatile building block in the construction of complex supramolecular assemblies.[1][2] Its rigid, linear geometry and the presence of two iodine atoms activated by the electron-withdrawing tetrafluorinated ring make it an exceptional halogen bond donor.[1][2] This property has been widely exploited to form co-crystals with a diverse range of molecules, including nitrogen-containing heterocycles, polyaromatic hydrocarbons, and other functional organic compounds.[1][3]



This guide focuses on elucidating the structural characteristics of **1,4- diiodotetrafluorobenzene** as observed in its co-crystalline forms. The data presented herein is compiled from a variety of single-crystal X-ray diffraction studies on these multi-component systems.

Molecular Structure of 1,4-Diiodotetrafluorobenzene

The fundamental structure of **1,4-diiodotetrafluorobenzene** consists of a central benzene ring where the hydrogen atoms have been substituted by four fluorine atoms and two iodine atoms at the para positions.

Figure 1: Molecular Structure of **1,4-Diiodotetrafluorobenzene**.

Crystallographic Data from Co-crystal Studies

The following tables summarize the crystallographic data for **1,4-diiodotetrafluorobenzene** in representative co-crystals, showcasing its structural parameters in different chemical environments.

Table 1: Crystallographic Data for 1,4-Diiodotetrafluorobenzene Co-crystals



Co- forme r	Stoic hiom etry (DITF B:Co- forme r)	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Ref.
Piperid ine	1:2	P-1	5.2892	6.0639	15.311 3	99.382	95.930	99.454	[4]
3- Nitrop yridine	1:1	P21/n	-	-	-	-	-	-	
Napht halene	1:2	-	-	-	-	-	-	-	[1]
Phena nthren e	1:2	-	-	-	-	-	-	-	[1]
Carba zole	2:1	-	-	-	-	-	-	-	

Note: Complete unit cell parameters for all co-crystals were not available in the searched literature.

Table 2: Selected Bond Lengths and Angles for 1,4-Diiodotetrafluorobenzene in Co-crystals



Co-crystal System	C-I Bond Length (Å)	C-F Bond Length (Å)	C-C Bond Length (Å) (aromatic)	C-C-C Bond Angle (°) (aromatic)
DITFB with Piperidine	Data not specified	Data not specified	Data not specified	Data not specified
DITFB with 3- Nitropyridine	Data not specified	Data not specified	Data not specified	Data not specified
DITFB with Naphthalene	Data not specified	Data not specified	Data not specified	Data not specified

Note: Specific intramolecular bond lengths and angles for the **1,4-diiodotetrafluorobenzene** molecule within these co-crystals require access to the full crystallographic information files (CIFs), which were not available in the initial search results.

Experimental Protocols

The structural data presented in this guide were primarily obtained through single-crystal X-ray diffraction (SCXRD). The general experimental workflow for the synthesis and characterization of **1,4-diiodotetrafluorobenzene** co-crystals is outlined below.

Co-crystal Synthesis

Co-crystals of **1,4-diiodotetrafluorobenzene** are typically prepared by solution-based methods or mechanochemical grinding.

- Solution-based Crystallization: Stoichiometric amounts of **1,4-diiodotetrafluorobenzene** and the co-former are dissolved in a suitable solvent. Slow evaporation of the solvent at room temperature yields single crystals suitable for X-ray diffraction.
- Mechanochemical Grinding: Solid reactants are ground together, either neat or with a small amount of a liquid additive, to induce the formation of the co-crystal.

Single-Crystal X-ray Diffraction (SCXRD)



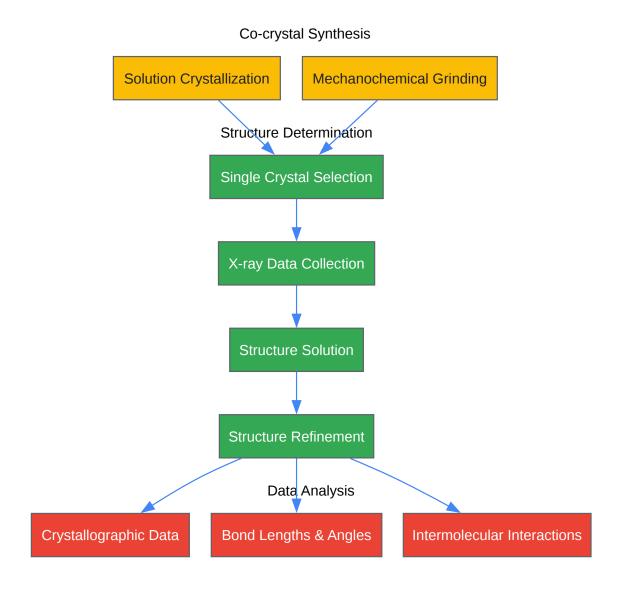




The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

- Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.





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Figure 2: Experimental Workflow for Co-crystal Structure Determination.

Intermolecular Interactions

The crystal packing in co-crystals of **1,4-diiodotetrafluorobenzene** is dominated by halogen bonding. The iodine atoms act as potent electrophilic species (σ -hole donors) and interact with electron-rich atoms (e.g., nitrogen, oxygen, sulfur) or π -systems of the co-former.[1][2] These



interactions are highly directional and play a crucial role in determining the supramolecular architecture of the resulting co-crystals.

Conclusion

While the crystal structure of pure **1,4-diiodotetrafluorobenzene** remains elusive in the publicly accessible literature, its structural behavior within a vast array of co-crystals provides invaluable insight for researchers in supramolecular chemistry and materials science. The predictable and robust nature of the halogen bonds it forms makes it a powerful tool for the rational design and synthesis of functional crystalline materials. Further investigation to determine the crystal structure of the pure compound would be a valuable contribution to the field.

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